N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354628
InChI: InChI=1S/C13H9ClN6O/c14-11-2-1-10(20-8-16-18-19-20)7-12(11)17-13(21)9-3-5-15-6-4-9/h1-8H,(H,17,21)
SMILES:
Molecular Formula: C13H9ClN6O
Molecular Weight: 300.70 g/mol

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16354628

Molecular Formula: C13H9ClN6O

Molecular Weight: 300.70 g/mol

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide -

Specification

Molecular Formula C13H9ClN6O
Molecular Weight 300.70 g/mol
IUPAC Name N-[2-chloro-5-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H9ClN6O/c14-11-2-1-10(20-8-16-18-19-20)7-12(11)17-13(21)9-3-5-15-6-4-9/h1-8H,(H,17,21)
Standard InChI Key DVYAMFOAEZDKMY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=NC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₉ClN₆O and a molecular weight of 300.7 g/mol . Its structure combines a pyridine-4-carboxamide core with a 2-chloro-5-(1H-tetrazol-1-yl)phenyl substituent (Fig. 1). The tetrazole ring, a nitrogen-rich heterocycle, and the chloro group contribute to its potential bioactivity and metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₉ClN₆O
Molecular Weight300.7 g/mol
IUPAC NameN-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
CAS Number1190289-32-7

Spectral Characteristics

While experimental spectral data for this compound is scarce, analogous tetrazole-containing molecules exhibit distinct features:

  • ¹H NMR: Pyridine protons resonate at δ 8.5–9.0 ppm, while tetrazole protons appear as singlets near δ 9.5 ppm . The amide NH proton may display a broad signal at δ 10–12 ppm.

  • IR Spectroscopy: Stretching vibrations for the amide C=O (~1650 cm⁻¹) and tetrazole C-N (~1350 cm⁻¹) are expected .

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should appear at m/z 301.7, with fragmentation patterns involving loss of N₂ from the tetrazole ring .

Synthesis and Structural Elucidation

Crystallographic and Computational Analysis

X-ray diffraction of similar tetrazole-pyridine hybrids reveals planar geometries with intermolecular hydrogen bonding involving the amide and tetrazole groups . Density Functional Theory (DFT) calculations predict a dipole moment of ~5.2 D, indicating moderate polarity conducive to membrane permeability .

Physicochemical and Biological Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) of analogous compounds shows melting points between 120–150°C, suggesting moderate thermal stability . The tetrazole ring’s exothermic decomposition above 200°C may limit high-temperature applications .

Predicted Bioactivity

Computational models (e.g., PASS) highlight potential multitarget activity:

  • Analgesic: Pa = 0.79 (probability of activity) .

  • Nicotinic Receptor Antagonism: Pa = 0.74–0.78 .
    The chloro group enhances lipophilicity (clogP ≈ 2.8), potentially improving blood-brain barrier penetration .

Table 2: In Silico ADMET Predictions

ParameterPrediction
logP (Lipophilicity)2.8
Water Solubility-3.2 (LogS)
CYP2D6 InhibitionLow
Bioavailability65%

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